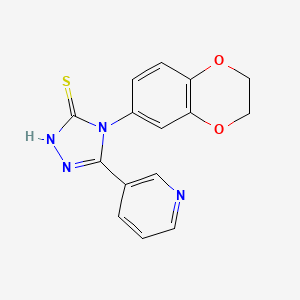
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, also known as BDTPT, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzodioxin ring. BDTPT has gained attention in recent years due to its unique structure and potential for use in various research fields.
Wirkmechanismus
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol works by undergoing a reaction with ROS, resulting in a fluorescent signal that can be detected using various analytical techniques. The mechanism of action involves the oxidation of the thiol group on the triazole ring, leading to the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS present in the sample.
Biochemical and Physiological Effects
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal probe for use in biochemical and physiological studies. It has been used to detect ROS in various biological samples, including cells, tissues, and biological fluids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is its high sensitivity and selectivity for ROS detection. It is also relatively easy to synthesize and can be used in a variety of analytical techniques. However, one of the limitations of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is its short fluorescence lifetime, which can make it challenging to use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol in scientific research. One potential application is in the detection of ROS in living organisms, which could provide valuable insights into various disease states. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol could be modified to target specific types of ROS, allowing for more precise detection and analysis. Finally, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol could be used in combination with other probes and techniques to gain a more comprehensive understanding of cellular processes and disease states.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has shown potential for use in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the primary applications of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important in understanding various disease states.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c22-15-18-17-14(10-2-1-5-16-9-10)19(15)11-3-4-12-13(8-11)21-7-6-20-12/h1-5,8-9H,6-7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZPAIUNLOFZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrosulfide, [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate](/img/structure/B4327064.png)
![1-(4-fluorobenzyl)-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4327066.png)
![1,3'-diacetyl-5'-pyridin-4-yl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327071.png)


![3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327099.png)
![1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327104.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-pyridin-2-ylacetamide](/img/structure/B4327122.png)
![4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4327128.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4327140.png)
![3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4327146.png)
![3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4327154.png)
![2-[5-(2-thienyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4327156.png)